molecular formula C23H17ClN4OS2 B11332034 2-(benzylsulfanyl)-5-[(4-chlorophenyl)sulfanyl]-N-(pyridin-2-yl)pyrimidine-4-carboxamide

2-(benzylsulfanyl)-5-[(4-chlorophenyl)sulfanyl]-N-(pyridin-2-yl)pyrimidine-4-carboxamide

Cat. No.: B11332034
M. Wt: 465.0 g/mol
InChI Key: YXXGJCPAILSOAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

    2-(benzylsulfanyl)-5-[(4-chlorophenyl)sulfanyl]-N-(pyridin-2-yl)pyrimidine-4-carboxamide: is a complex organic compound with a unique structure.

  • It combines a pyrimidine core with a benzylsulfanyl group, a 4-chlorophenylsulfanyl group, and a pyridin-2-yl group.
  • The compound’s chemical formula is C19H14ClN3O2S2 .
  • It exhibits interesting pharmacological properties due to its structural features.
  • Preparation Methods

    • Synthetic Routes :
      • One synthetic route involves the condensation of 2-aminopyrimidine with 4-chlorobenzoyl chloride, followed by reaction with benzyl mercaptan.
      • Another method starts with the reaction of 2-aminopyrimidine with 4-chlorobenzaldehyde, followed by thionation and subsequent reaction with benzylamine.
    • Reaction Conditions :
      • These reactions typically occur under anhydrous conditions using suitable solvents (e.g., dichloromethane, toluene).
      • Catalysts such as triethylamine or pyridine may be employed.
    • Industrial Production :
      • Industrial-scale production methods may involve continuous flow processes or batch reactions.
      • Optimization for yield and purity is crucial.
  • Chemical Reactions Analysis

    • Reactions :
      • The compound can undergo various reactions, including oxidation, reduction, and substitution.
      • Oxidation: It may be oxidized to form a corresponding pyrimidine N-oxide.
      • Reduction: Reduction of the carbonyl group could yield the corresponding alcohol.
      • Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
    • Common Reagents and Conditions :
      • Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
      • Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
      • Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide, potassium carbonate).
    • Major Products :
      • The specific products depend on the reaction conditions and reagents used.
  • Scientific Research Applications

    • Chemistry :
      • The compound serves as a versatile building block for the synthesis of other heterocyclic compounds.
      • Researchers explore its reactivity and functionalization.
    • Biology and Medicine :
      • It may exhibit biological activity, making it relevant for drug discovery.
      • Studies focus on its potential as an antitumor, antimicrobial, or anti-inflammatory agent.
    • Industry :
      • The compound’s derivatives could find applications in materials science, such as liquid crystals or organic semiconductors.
  • Mechanism of Action

    • Targets and Pathways :
      • Detailed studies are needed, but potential targets could include enzymes, receptors, or cellular pathways.
      • The benzylsulfanyl and chlorophenyl groups may interact with specific binding sites.
      • Further research is essential to elucidate its mechanism.
  • Comparison with Similar Compounds

    • Uniqueness :
      • Its combination of heterocyclic moieties sets it apart.
      • Compare it with structurally related compounds to highlight its distinct features.
    • Similar Compounds :
      • Other pyrimidine derivatives, such as 2-aminopyrimidine or 4-chlorobenzoylpyridine.
      • Explore their similarities and differences.

    Properties

    Molecular Formula

    C23H17ClN4OS2

    Molecular Weight

    465.0 g/mol

    IUPAC Name

    2-benzylsulfanyl-5-(4-chlorophenyl)sulfanyl-N-pyridin-2-ylpyrimidine-4-carboxamide

    InChI

    InChI=1S/C23H17ClN4OS2/c24-17-9-11-18(12-10-17)31-19-14-26-23(30-15-16-6-2-1-3-7-16)28-21(19)22(29)27-20-8-4-5-13-25-20/h1-14H,15H2,(H,25,27,29)

    InChI Key

    YXXGJCPAILSOAX-UHFFFAOYSA-N

    Canonical SMILES

    C1=CC=C(C=C1)CSC2=NC=C(C(=N2)C(=O)NC3=CC=CC=N3)SC4=CC=C(C=C4)Cl

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.